molecular formula C21H16ClN5O3S2 B2572755 N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1242969-99-8

N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2572755
CAS No.: 1242969-99-8
M. Wt: 485.96
InChI Key: FUEHSQMUJWKFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3S2 and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Anticancer Activities

Compounds similar to the specified chemical, particularly those incorporating the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin moiety, have been explored for their potential antimalarial and anticancer activities. For instance, derivatives of 2-(3,4-dichloroanilino)-7-[[(dialkylamino)alkyl]amino]-5-methyl-s-triazolo[1,5-a]pyrimidines demonstrated antimalarial activity against Plasmodium berghei in mice, indicating the therapeutic potential of such compounds in malaria treatment (Werbel, Elslager, & Chu, 1973). Furthermore, 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were tested for anticancer activity, showcasing potent and selective cytotoxic effects against leukemia cell lines, thus highlighting the cancer therapeutic relevance of compounds within this chemical framework (Horishny, Arshad, & Matiychuk, 2021).

Antimicrobial Activities

Thieno and furopyrimidine derivatives, including structures that bear resemblance to the query compound, have been synthesized and assessed for their antimicrobial properties. These studies revealed that certain derivatives possess significant antimicrobial activities, suggesting the utility of these compounds in combating microbial infections (Hossain & Bhuiyan, 2009).

Anti-inflammatory Properties

Research into compounds containing triazolo and thiadiazole moieties has identified potential anti-inflammatory properties. Such compounds have been synthesized and evaluated for their ability to inhibit inflammation, offering insights into new anti-inflammatory drug development (Chalenko et al., 2019).

Enzyme Inhibition for Neurodegenerative Diseases

Compounds with structural elements similar to the query compound have been explored for their potential in inhibiting enzymes like acetylcholinesterase (AchE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's. For example, certain derivatives showed excellent inhibitory potential against AchE, comparable to standard drugs used for Alzheimer's disease treatment (Ustalar & Yılmaz, 2017).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S2/c22-14-5-3-13(4-6-14)10-23-17(28)12-32-21-25-24-20-26(11-15-2-1-8-30-15)19(29)18-16(27(20)21)7-9-31-18/h1-9H,10-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEHSQMUJWKFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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